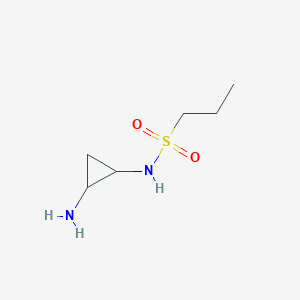

N-(2-aminocyclopropyl)propane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-(2-aminocyclopropyl)propane-1-sulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-2-3-11(9,10)8-6-4-5(6)7/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

FSOWFWHHMFCFCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1CC1N |

Origin of Product |

United States |

Preparation Methods

Direct Amine-Sulfonyl Chloride Coupling

The most straightforward method involves reacting cyclopropylamine with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. This one-step reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Reactants : Cyclopropylamine (1.0 equiv), propane-1-sulfonyl chloride (1.1 equiv)

- Conditions : DCM, triethylamine (1.2 equiv), 0°C → rt, 12 h

- Yield : ~70–80% after column chromatography

- Steric hindrance from the cyclopropane ring may necessitate extended reaction times.

- Excess sulfonyl chloride improves yields but requires careful quenching to avoid side reactions.

Sulfinylamine Reagent Approach

An alternative route uses tert-butyl sulfinylamine (t-BuONSO) and Grignard reagents to construct the sulfonamide moiety. This method avoids sulfonyl chlorides and enables better control over stereochemistry.

- Grignard addition to t-BuONSO forms a sulfinamide intermediate.

- Rearrangement to a sulfonimidate ester anion, followed by elimination of isobutene.

- Hydrolysis yields the primary sulfonamide.

Application to Target Compound :

- Cyclopropylamine derivatives could be introduced via tailored Grignard reagents.

- Yields for analogous reactions: 60–80%.

N-Silylamine Sulfonylation

N-Silylated cyclopropylamines (e.g., N-trimethylsilylcyclopropylamine) react with propane-1-sulfonyl chloride in acetonitrile under reflux. This method avoids aqueous workups, enhancing compatibility with moisture-sensitive intermediates.

Protocol :

- Reactants : N-Silylcyclopropylamine (1.0 equiv), propane-1-sulfonyl chloride (1.05 equiv)

- Conditions : Acetonitrile, reflux, 1 h

- Yield : ~85% after concentration

Reductive Coupling of Nitrocyclopropanes

A recent advance involves reductive coupling of nitrocyclopropanes with sodium propane-1-sulfinate, catalyzed by Pd/C or Fe-based frameworks. This method is advantageous for introducing electron-deficient cyclopropane rings.

- Catalyst : Pd/C (5 mol%)

- Reductant : Sodium sulfinate (1.5 equiv)

- Solvent : Water/THF, 80°C, 6 h

- Yield : ~75%

Comparison of Methods

Mechanistic Insights

- Base-Mediated Coupling : Triethylamine deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride electrophile.

- Radical Pathways : Reductive coupling methods generate sulfonyl radicals that couple with nitro intermediates.

Challenges and Optimizations

- Cyclopropane Stability : The strained ring may open under acidic or high-temperature conditions, necessitating mild reaction parameters.

- Purification : Silica gel chromatography is often required to separate unreacted sulfonyl chloride or amine byproducts.

Chemical Reactions Analysis

Functional Group Transformations

The sulfonamide group undergoes characteristic reactions:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide can hydrolyze to form sulfonic acids or amines, though this is less common due to the stability of the S–N bond .

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated derivatives .

Example Alkylation :

Oxidation Reactions

Oxidative pathways are influenced by the sulfonamide’s electron-withdrawing nature:

-

Sulfonyl Group Stability : Resists oxidation under mild conditions but may degrade under strong oxidative agents (e.g., KMnO₄) .

-

Cyclopropane Ring : Susceptible to ring-opening oxidation with hydrogen peroxide or ozone, forming carboxylated products .

Reported Oxidation Outcomes :

| Oxidizing Agent | Product Formed | Conditions |

|---|---|---|

| H₂O₂ | Cyclopropane ring-opened acid | Reflux, 6–12 h |

| O₃ | Sulfonic acid derivatives | Low temperature |

Deprotonation and Base-Mediated Reactions

The N–H bond in the sulfonamide group is weakly acidic (pKa ~10–12), enabling deprotonation with strong bases like LDA (lithium diisopropylamide) . Deprotonated intermediates participate in:

-

C–C Bond Formation : Used in cyclization reactions to generate sultams (cyclic sulfonamides) .

-

Nucleophilic Substitution : Reacts with electrophiles such as alkyl halides or carbonyl compounds .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Scientific Research Applications

N-(2-aminocyclopropyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: Research involving this compound focuses on its potential therapeutic effects, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(2-aminocyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between N-(2-aminocyclopropyl)propane-1-sulfonamide and related compounds from the evidence:

Detailed Analysis of Structural and Functional Differences

Cyclopropane vs. Cyclobutane Rings

- Cyclopropane Derivatives: Compounds like N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide exhibit high ring strain, which may enhance reactivity or binding to rigid enzyme pockets.

Role of Substituents

- Amino Groups: The position of the amino group on the cyclopropane (e.g., 2-aminocyclopropyl vs. 1-aminomethyl) influences hydrogen-bonding capacity. For example, the 1-aminomethyl derivative () may exhibit improved solubility compared to sterically hindered analogs.

- Fluorinated Groups : The difluoromethyl group in ’s compound enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration.

Sulfonamide Variations

- Dual Sulfonamides : ’s compound features two sulfonamide groups, which could increase binding affinity but may also raise toxicity risks.

- Aromatic vs. Aliphatic Cores : T1Q () incorporates a pyridopyrimidine core, enabling π-π stacking interactions with aromatic residues in enzymes, unlike aliphatic cyclopropane-based analogs.

Research Findings and Pharmacological Implications

- Antimicrobial Potential: Simpler cyclopropane sulfonamides (e.g., ) show promise in preliminary antimicrobial assays due to their ability to disrupt folate biosynthesis.

- Kinase Inhibition: T1Q’s pyridopyrimidine core () aligns with known kinase inhibitors like imatinib, suggesting applications in oncology.

- Neuroactive Profiles : The fluorinated compound in demonstrates stability in acidic environments, a critical factor for oral bioavailability in CNS drugs.

Biological Activity

N-(2-Aminocyclopropyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article details its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds widely recognized for their antibacterial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. The general structure of sulfonamides includes a sulfonamide group (-SO₂NH₂) attached to an aromatic ring, which can be modified to enhance biological activity.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme plays a critical role in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides competitively inhibit this enzyme, leading to decreased folate production and, consequently, bacterial growth inhibition.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Several studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, molecular docking studies revealed significant binding affinities to bacterial enzymes, suggesting potential as an antibacterial agent .

- Antiviral Properties : Recent investigations have also explored its antiviral capabilities. Compounds structurally related to this compound have shown inhibitory effects against viruses such as the Ebola virus and avian influenza virus .

1. Antibacterial Efficacy

A study focused on the synthesis and evaluation of various sulfonamide derivatives, including this compound, highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at varying levels depending on the structural modifications applied to the sulfonamide backbone.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Sulfanilamide | 16 | S. aureus |

2. Antiviral Activity

Another study investigated the antiviral potential of related sulfonamides against the Ebola virus glycoprotein. The results indicated that certain derivatives exhibited IC50 values comparable to established antiviral agents, suggesting a promising avenue for further research into their use as antiviral therapeutics .

Structural Considerations

The structural characteristics of this compound significantly influence its biological activity. The presence of the cyclopropyl moiety has been associated with enhanced lipophilicity, which may improve cellular uptake and bioavailability compared to other sulfonamides lacking this feature .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(2-aminocyclopropyl)propane-1-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and sulfonamide coupling. Key steps include:

- Cyclopropanation : Using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at controlled temperatures (-78°C to 0°C) to form the 2-aminocyclopropyl intermediate .

- Sulfonylation : Reacting the cyclopropylamine intermediate with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .

- Purification : Employing column chromatography or recrystallization in solvents like methanol/water mixtures to achieve >95% purity .

Q. How is structural characterization of N-(2-aminocyclopropyl)propane-1-sulfonamide performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the cyclopropane ring (δ ~1.2–1.8 ppm for cyclopropyl protons) and sulfonamide group (δ ~3.0–3.5 ppm for -SO₂-NH-) .

- X-ray Crystallography : Resolves stereochemistry; for example, the cyclopropane ring’s cis or trans configuration can be determined via single-crystal analysis .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₆H₁₂N₂O₂S: 177.0699) .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to evaluate JAK1 selectivity for this compound?

- Methodological Answer :

- Kinase Panel Screening : Test against JAK family isoforms (JAK1, JAK2, JAK3, TYK2) using recombinant enzymes and ATP-competitive assays. Measure IC₅₀ values; selective JAK1 inhibitors typically show >100-fold selectivity over JAK2 .

- Cellular Assays : Use IL-6-stimulated STAT3 phosphorylation in human PBMCs to assess functional JAK1 inhibition. Compare results with tofacitinib (a pan-JAK inhibitor) to confirm specificity .

- Counter-Screening : Include off-target kinases (e.g., RAF, EGFR) to rule out cross-reactivity. For example, PLX-4720 (a BRAF inhibitor) shares a sulfonamide scaffold but targets different pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HepG2) and stimulus conditions (e.g., cytokine concentrations). Variations in IC₅₀ values often arise from differences in ATP concentrations in kinase assays .

- Metabolic Stability Analysis : Use liver microsomes or hepatocytes to assess compound half-life. Discrepancies in in vivo efficacy may stem from divergent metabolic profiles across species .

- Structural Analog Comparison : Compare with analogs like PF-04965842 (a JAK1 inhibitor) to identify critical pharmacophores. For instance, cyclopropane ring substitution impacts target binding kinetics .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy in autoimmune diseases?

- Methodological Answer :

- Murine Collagen-Induced Arthritis (CIA) : Monitor joint inflammation and bone erosion via histopathology. Dose orally (10–30 mg/kg/day) and compare with positive controls (e.g., methotrexate) .

- Psoriasis Xenograft Models : Use human skin grafts on immunodeficient mice. Measure epidermal thickness and cytokine levels (IL-17, IL-23) after 4-week treatment .

- Pharmacokinetic Profiling : Collect plasma samples at intervals (0–24 hr) to calculate AUC, Cmax, and half-life. Correlate exposure with efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.